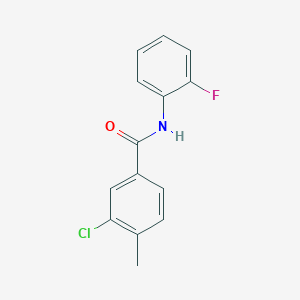![molecular formula C15H14ClNO4S B5692712 methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate, also known as MK-2206, is a highly selective and potent allosteric inhibitor of AKT kinases. AKT is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The dysregulation of AKT signaling has been implicated in the development and progression of various types of cancer, making AKT inhibitors such as MK-2206 a promising therapeutic approach for cancer treatment.
作用機序
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate exerts its anticancer effects by inhibiting the activity of AKT kinases, which are activated by various growth factors and cytokines. AKT activation promotes cell survival and proliferation by phosphorylating downstream targets involved in cell cycle progression, apoptosis, and metabolism. methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate binds to a specific site on AKT kinases, allosterically inhibiting their activity and preventing their activation by upstream signals.
Biochemical and Physiological Effects:
In addition to its anticancer effects, methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate has been shown to have other biochemical and physiological effects. For example, methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate can enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate has also been shown to improve insulin sensitivity and glucose metabolism, suggesting potential therapeutic applications for metabolic disorders such as diabetes.
実験室実験の利点と制限
One advantage of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate is its high selectivity for AKT kinases, which minimizes off-target effects and reduces toxicity. However, one limitation of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate is its poor solubility in aqueous solutions, which can complicate its use in in vitro and in vivo studies. Additionally, the pharmacokinetics and pharmacodynamics of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate may vary depending on the specific cancer type and patient population, which may affect its efficacy and safety.
将来の方向性
There are several future directions for research on methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate and its potential as an anticancer agent. One area of interest is the identification of biomarkers that can predict response to methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate and guide patient selection for clinical trials. Another area of interest is the development of combination therapies that can enhance the efficacy of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate and overcome resistance mechanisms. Additionally, further studies are needed to fully elucidate the pharmacokinetics and pharmacodynamics of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate and its potential toxicity in humans.
合成法
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate can be synthesized using a multi-step process, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid to form the intermediate 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoic acid. This intermediate is then converted to the corresponding methyl ester using thionyl chloride and methanol. Finally, the methyl ester is reacted with 4-(4-methylpiperazin-1-yl)-2,6-dimethylmorpholine to yield methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate.
科学的研究の応用
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In vitro studies have shown that methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate inhibits the growth and survival of a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In vivo studies have demonstrated that methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate can inhibit tumor growth and improve survival in mouse models of various types of cancer.
特性
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfonylamino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-3-4-11(15(18)21-2)9-14(10)17-22(19,20)13-7-5-12(16)6-8-13/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTBEQYZNFZXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

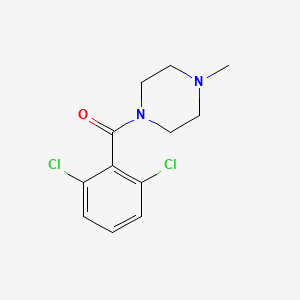
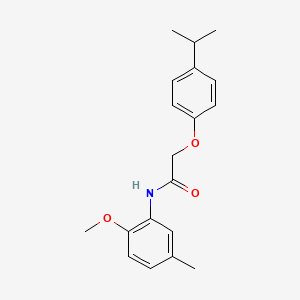
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![4-methoxy-2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5692656.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5692676.png)
![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)
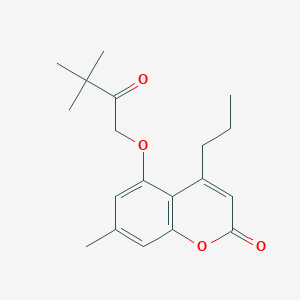
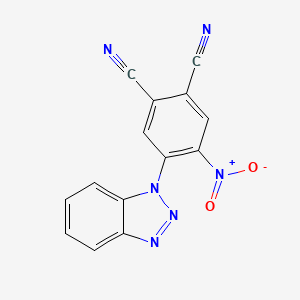
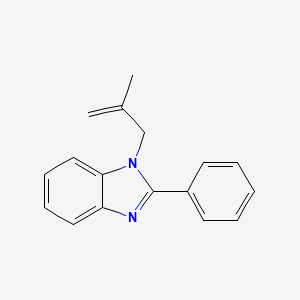
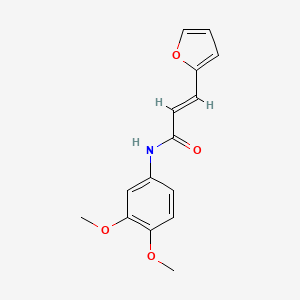
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)
